molecular formula C14H20N2O3S B2934841 (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide CAS No. 480444-15-3

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Cat. No. B2934841
M. Wt: 296.39
InChI Key: KCLDECJIUSCXOX-GFCCVEGCSA-N
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Description

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, also known as SB-269970, is a synthetic molecule that has been studied for its potential therapeutic applications in a variety of medical conditions. SB-269970 is a potent, selective inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE-4 by SB-269970 has been shown to have anti-inflammatory and anti-allergic effects. Additionally, SB-269970 has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as for its potential to treat depression and anxiety.

Scientific Research Applications

Catalytic Asymmetric Synthesis

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, also referred to in some studies, has been identified as a promising ligand for metal-mediated catalytic asymmetric synthesis. Specifically, this compound is well-suited for the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, which is crucial in producing chiral compounds (Wipf & Wang, 2002).

Structural and Molecular Studies

Structural studies of various methanesulfonamide derivatives, including those similar in structure to (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, have been conducted. These studies have focused on determining crystal structures using X-ray powder diffraction and analyzing intermolecular interactions. Such research contributes to a better understanding of the molecular conformations and potential applications of these compounds (Dey et al., 2015).

Computational and Chemical Studies

Computational studies have been conducted on similar methanesulfonamide compounds, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. These studies are crucial for predicting and understanding the physical and chemical properties of these compounds at the molecular level (Karabacak et al., 2010).

Application in Enzyme Inhibition

Research on sulfonamide derivatives, which are structurally related to (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide, has explored their potential as enzyme inhibitors. Studies have evaluated the inhibitory effects of these compounds on specific human carbonic anhydrase isozymes, indicating their potential application in therapeutic areas (Akbaba et al., 2014).

Interaction Studies in Solution

Investigations into the interactions of methanesulfonamide derivatives in solutions have been conducted. These studies are essential for understanding the solute-solvent interactions and the effects of temperature and concentration on these interactions, which can impact the compound's behavior in different environments (Raphael et al., 2015).

properties

IUPAC Name

N-[2-methyl-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9(2)12-8-19-14(15-12)11-7-5-6-10(3)13(11)16-20(4,17)18/h5-7,9,12,16H,8H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLDECJIUSCXOX-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C2=N[C@H](CO2)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide

Citations

For This Compound
1
Citations
C Bartens - 2022 - repo.uni-hannover.de
The ansamycin antibiotic geldanamycin is biosynthesized by Streptomyces hygroscopicus through a PKS type I. The macrolactamization in the biosynthesis is catalyzed by the amide …
Number of citations: 2 www.repo.uni-hannover.de

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